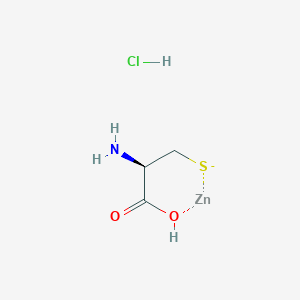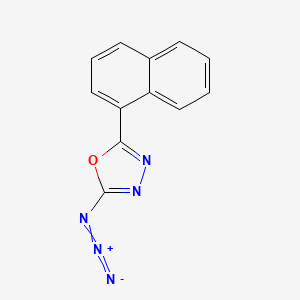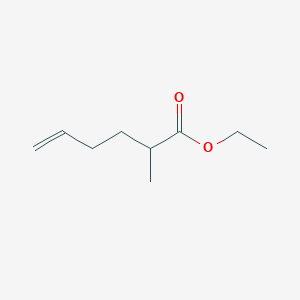
Ethyl 2-Methyl-5-hexenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-Methyl-5-hexenoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from 2-methyl-5-hexenoic acid and ethanol. This compound is known for its fruity odor and is used in various applications, including flavoring and fragrance industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-Methyl-5-hexenoate can be synthesized through the esterification of 2-methyl-5-hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-Methyl-5-hexenoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Hydrolysis: 2-Methyl-5-hexenoic acid and ethanol.
Reduction: 2-Methyl-5-hexen-1-ol.
Oxidation: Various oxidation products depending on the specific conditions.
Aplicaciones Científicas De Investigación
Ethyl 2-Methyl-5-hexenoate has several scientific research applications:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its fruity odor.
Mecanismo De Acción
The mechanism of action of Ethyl 2-Methyl-5-hexenoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .
Comparación Con Compuestos Similares
Ethyl 2-Methyl-5-hexenoate can be compared with other similar compounds, such as:
Ethyl 5-hexenoate: Similar structure but lacks the methyl group at the second position.
Ethyl 2-hexenoate: Similar structure but lacks the methyl group at the fifth position.
Methyl 2-hexenoate: Similar structure but has a methyl ester instead of an ethyl ester.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the presence or absence of the methyl group and the type of ester group.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
ethyl 2-methylhex-5-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-8(3)9(10)11-5-2/h4,8H,1,5-7H2,2-3H3 |
Clave InChI |
OFHCPPJZKBUEEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


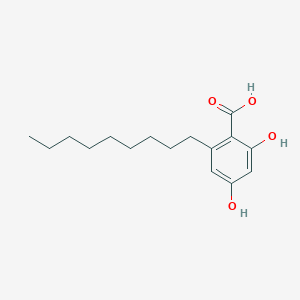
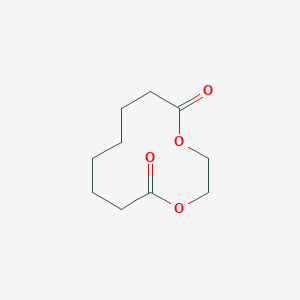
![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)

![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)
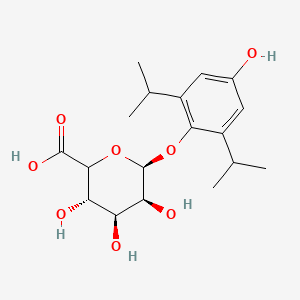
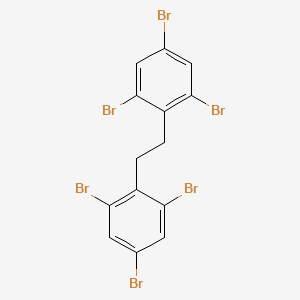

![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
